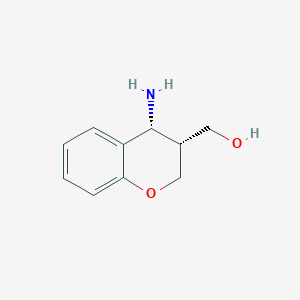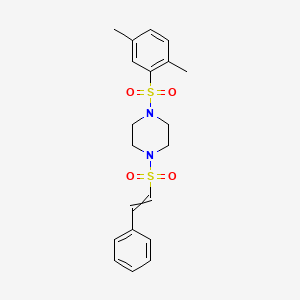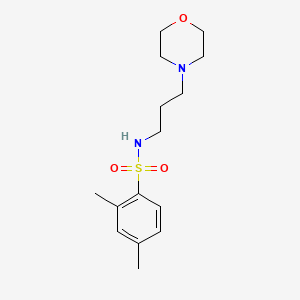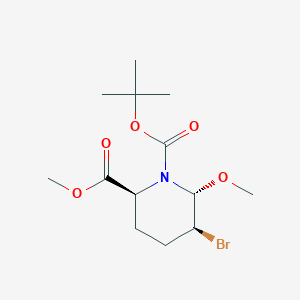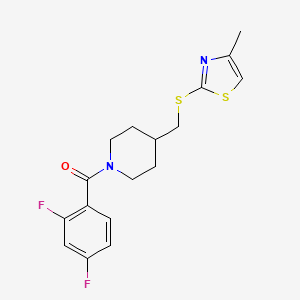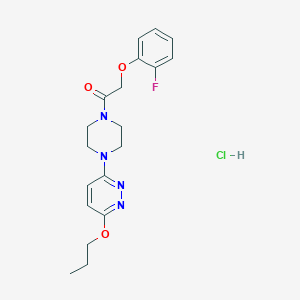
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic chemical compound characterized by its distinct molecular structure, which combines a fluorophenoxy group and a propoxypyridazinyl-piperazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple synthetic steps:
Formation of the Fluorophenoxy Intermediate: This step may include the reaction of fluorophenol with an appropriate halogenating agent under controlled conditions.
Synthesis of the Propoxypyridazinyl Intermediate:
Coupling Reaction: The final product is obtained by coupling the fluorophenoxy intermediate with the propoxypyridazinyl-piperazinyl intermediate using specific reagents and catalysts to form the desired ethanone compound.
Industrial Production Methods
Industrial production methods for this compound usually involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of efficient catalysts. Scalability is key to industrial production, requiring robust and reproducible synthetic routes.
化学反应分析
Types of Reactions it Undergoes
Oxidation: 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride can undergo oxidation reactions, which may lead to the formation of hydroxylated or ketone derivatives.
Reduction: The compound can also be reduced, potentially yielding secondary alcohols or other reduced forms.
Substitution: It is capable of undergoing substitution reactions, particularly at the fluorophenoxy and piperazinyl positions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other strong oxidizing agents under appropriate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are often utilized for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the conditions and reagents used but can include hydroxylated, ketone, or substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride serves as a useful reagent in the synthesis of more complex organic molecules and as a starting material for the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with various biological targets, including enzymes and receptors, which can provide insights into its biochemical effects and therapeutic potential.
Medicine
Medicinal research focuses on the compound’s pharmacological properties, exploring its potential as a candidate for drug development. Studies may include its efficacy, safety, and mechanism of action in treating specific medical conditions.
Industry
In the industrial sector, the compound may be employed in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways affected by these interactions can vary depending on the specific biological context but often involve modulation of biochemical pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(6-propoxyphenyl)piperazin-1-yl)ethanone hydrochloride
2-(2-Chlorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
2-(2-Fluorophenoxy)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
Uniqueness
What makes 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride unique is its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness can be pivotal in its specific applications and potential advantages in research and industry.
There's so much potential packed in that molecule. Wouldn't you agree?
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPHWVLDHQSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2935108.png)
![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
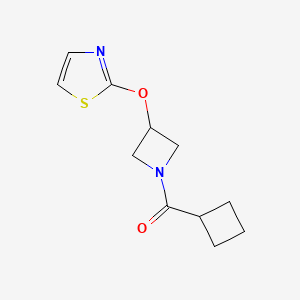
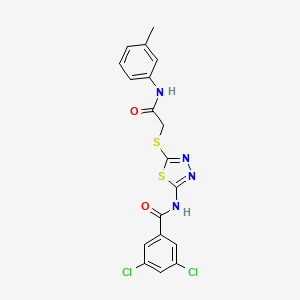
![2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
![2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2935117.png)
![N-[(6-phenylpyrimidin-4-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2935119.png)
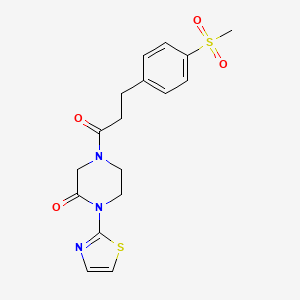
![N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide](/img/structure/B2935122.png)
